2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC14968194
Molecular Formula: C25H22ClN3O5
Molecular Weight: 479.9 g/mol
* For research use only. Not for human or veterinary use.
![2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide -](/images/structure/VC14968194.png)
Specification
Molecular Formula | C25H22ClN3O5 |
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Molecular Weight | 479.9 g/mol |
IUPAC Name | 2-[1-[2-(4-chlorophenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide |
Standard InChI | InChI=1S/C25H22ClN3O5/c1-33-18-12-8-17(9-13-18)27-23(30)14-22-25(32)28-20-4-2-3-5-21(20)29(22)24(31)15-34-19-10-6-16(26)7-11-19/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,32) |
Standard InChI Key | GFTOOLCZZIMZMQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)Cl |
Introduction
Nomenclature and Structural Features
Systematic IUPAC Name
The systematic name 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide delineates its molecular architecture:
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A quinoxaline ring system (1,2,3,4-tetrahydroquinoxalin-2-yl) with a ketone group at position 3.
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An acetamide moiety at position 2 of the quinoxaline, substituted with a 4-methoxyphenyl group.
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A 4-chlorophenoxy acetyl side chain at position 1 of the quinoxaline .
Structural Analogs and Variants
The compound shares structural homology with:
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N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CID 2843603) , differing by the absence of the 4-chlorophenoxy acetyl group.
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2-{1-oxo-4-phenoxy-1H,2H-[1, triazolo[4,3-a]quinoxalin-2-yl}-N-(propan-2-yl)acetamide (VulcanChem VC11889972), which features a triazoloquinoxaline core instead.
Synthesis and Chemical Reactivity
Quinoxaline Core Formation
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Condensation of o-phenylenediamine with diketones: A common method to construct the 1,2,3,4-tetrahydroquinoxaline scaffold .
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Oxidation: Introduction of the 3-oxo group via catalytic oxidation (e.g., KMnO₄ or CrO₃) .
Acetamide Functionalization
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Acylation: Reaction of the quinoxaline amine with chloroacetyl chloride, followed by substitution with 4-methoxyaniline .
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Etherification: Attachment of the 4-chlorophenoxy acetyl group via nucleophilic substitution using 4-chlorophenol and bromoacetyl bromide.
Key Reaction Intermediates
Intermediate | Role in Synthesis |
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1,2,3,4-Tetrahydroquinoxaline | Core scaffold |
4-Methoxyaniline | Acetamide nitrogen source |
4-Chlorophenol | Phenoxy acetyl group precursor |
Physicochemical Properties
Calculated Properties
Using software such as PubChem’s computed properties and ECHA datasets, the following properties are extrapolated:
Spectral Characteristics
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